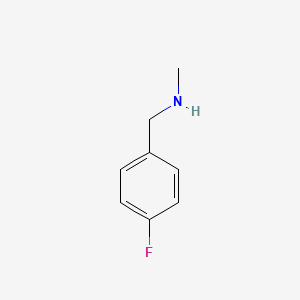

4-Fluoro-N-methylbenzylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJIQLSCDIEJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353121 | |

| Record name | 4-Fluoro-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-66-3 | |

| Record name | 4-Fluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-N-methylbenzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methylbenzylamine is a fluorinated organic compound that serves as a versatile building block in synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The presence of a fluorine atom on the phenyl ring can significantly alter the pharmacokinetic and physicochemical properties of larger molecules, making this compound a valuable intermediate in the design of novel bioactive agents. This guide provides an in-depth overview of the properties, synthesis, and potential applications of this compound.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These values are essential for its handling, characterization, and use in chemical reactions.

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| CAS Number | 405-66-3 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 180-181 °C (lit.) | |

| 75 °C at 9 mmHg | [1] | |

| Density | 1.056 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4990 (lit.) | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Purity | ≥ 97% (GC) | [1] |

Structural Information

| Identifier | Value |

| SMILES | CNCc1ccc(F)cc1 |

| InChI | 1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |

| InChIKey | SZJIQLSCDIEJFC-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Statement | Code |

| Causes severe skin burns and eye damage | H314 |

| May cause an allergic skin reaction | H317 |

| Causes serious eye damage | H318 |

| May cause respiratory irritation | H335 |

Personal Protective Equipment (PPE): Use of eye shields, face shields, and gloves is mandatory. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when handling larger quantities or in poorly ventilated areas.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reductive amination of 4-fluorobenzaldehyde (B137897) with methylamine (B109427). This two-step, one-pot reaction is efficient and widely applicable.

Reductive Amination Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Fluorobenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2][3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent[2]

-

Acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for chromatography)

Procedure:

-

Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in the chosen reaction solvent, add methylamine solution (1.0-1.2 eq). A few drops of acetic acid can be added to catalyze the formation of the imine.[4] The reaction is typically stirred at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the aldehyde.

-

Reduction: Once imine formation is significant, the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise to the reaction mixture.[2][3] The reaction is then stirred at room temperature for several hours to overnight, until the imine is fully reduced.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthetic Workflow

Caption: Synthetic workflow for this compound via reductive amination.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its applications span across pharmaceuticals, particularly those targeting the central nervous system (CNS), and agrochemicals.

Pharmaceutical Intermediate

The compound serves as a scaffold in the development of drugs for neurological disorders.[1] The fluorinated benzylamine (B48309) moiety is found in molecules designed to interact with various receptors and transporters in the brain.

-

Dopamine (B1211576) Receptor Ligands: Derivatives of fluorinated phenethylamines have been synthesized and evaluated for their affinity to dopamine D1 and D2 receptors.[5] The substitution on the amine nitrogen can modulate the affinity and selectivity for these receptor subtypes.[5]

-

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibitors: The N-arylmethylpiperidine scaffold, which can be derived from benzylamines, has been explored for the development of dual inhibitors of serotonin and norepinephrine reuptake, which are important mechanisms in the treatment of depression and other mood disorders.[6]

Agrochemical Formulations

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides. The introduction of fluorine can enhance the efficacy and metabolic stability of the active ingredients, leading to improved crop yields.[1]

Potential Signaling Pathway Interactions of Derivatives

While this compound itself is primarily an intermediate, its structural motifs are incorporated into compounds that target key signaling pathways in the central nervous system. The diagram below illustrates a hypothetical model of how a drug candidate derived from this intermediate might interact with dopaminergic and serotonergic pathways.

Caption: Hypothetical mechanism of action for a drug derived from this compound.

This diagram illustrates how a molecule incorporating the this compound scaffold could potentially act as a dual reuptake inhibitor, increasing the concentration of dopamine and serotonin in the synaptic cleft and enhancing postsynaptic receptor signaling. This is a common strategy in the development of antidepressants and other psychotropic medications.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and the advantageous properties conferred by the fluorine atom make it an attractive starting material for medicinal and synthetic chemists. Further exploration of derivatives based on this scaffold is likely to yield novel compounds with potent biological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-N-methylbenzylamine (CAS 405-66-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-N-methylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its physicochemical properties, synthesis, applications, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 405-66-3 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 180-181 °C (lit.) | [2] |

| Density | 1.056 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4990 (lit.) | [2] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents. | [4] |

Synthesis

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-fluorobenzaldehyde (B137897) with methylamine.[1][5] This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine.[5][6]

Experimental Protocol: Reductive Amination

This protocol is a general guideline for the synthesis of secondary N-methylamines and can be adapted for this compound.

Materials:

-

4-Fluorobenzaldehyde

-

N-Boc-N-methylamine

-

Chlorodimethylsilane (B94632) (Me₂SiHCl)

-

Methanol

-

Diethyl ether

-

Hexane

-

Chloroform

Procedure:

-

Imine Formation: In a reaction vessel, dissolve 4-fluorobenzaldehyde in a suitable solvent such as methanol.

-

Add N-Boc-N-methylamine to the solution. The reaction mixture is stirred to facilitate the formation of the Boc-protected imine intermediate.

-

Reduction: Introduce chlorodimethylsilane (Me₂SiHCl) as the reducing agent to the reaction mixture. The reaction proceeds through the reduction of the imine.

-

In situ Deprotection: The reaction conditions facilitate the in situ deprotection of the Boc group, yielding the hydrochloride salt of the secondary amine.[1]

-

Work-up and Isolation:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

To the resulting solid, add diethyl ether and stir vigorously. .

-

Wash the solid with diethyl ether and hexane.

-

Dissolve the remaining solid in chloroform, filter, and concentrate the filtrate to afford this compound hydrochloride.[1]

-

The free amine can be obtained by neutralization with a suitable base.

-

Diagram of the Synthesis Workflow:

Caption: Synthesis of this compound via reductive amination.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][7] One notable application is its use as a precursor for the synthesis of G protein-coupled receptor 119 (GPR119) modulators.[8][9]

GPR119 Receptor Modulators

GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity, and has also been implicated in neurological functions.[10] Modulators of this receptor can enhance glucose-dependent insulin (B600854) secretion and increase the release of incretin (B1656795) hormones.[10] The synthesis of these modulators often involves the incorporation of the 4-fluoro-N-methylbenzylamino moiety.

Diagram of GPR119 Signaling Pathway:

Caption: Simplified GPR119 signaling cascade in pancreatic β-cells.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. A representative spectrum is available in the literature.[11]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | m | 2H | Ar-H |

| ~7.00 | m | 2H | Ar-H |

| ~3.70 | s | 2H | -CH₂- |

| ~2.40 | s | 3H | -CH₃ |

| ~1.50 | br s | 1H | -NH- |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d) | C-F |

| ~138 (d) | Ar-C |

| ~130 (d) | Ar-CH |

| ~115 (d) | Ar-CH |

| ~55 | -CH₂- |

| ~35 | -CH₃ |

Note: The assignments are predicted and may vary. A definitive assignment requires experimental data.

FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch |

| 2800-3000 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1220 | C-F stretch |

| ~1150 | C-N stretch |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 139. A common fragmentation pattern for benzylamines is the cleavage of the benzylic C-N bond, which would result in a prominent peak at m/z 109 (fluorobenzyl cation).[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 1[2]

-

Skin Sensitization: Category 1[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2][3]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Handle in a well-ventilated area or under a chemical fume hood.[13]

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

This technical guide provides essential information for researchers and professionals working with this compound. For more detailed information, it is recommended to consult the relevant safety data sheets and scientific literature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound 97 405-66-3 [sigmaaldrich.com]

- 3. 4-フルオロ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2011140161A1 - Benzofuranyl analogues as gpr119 modulators - Google Patents [patents.google.com]

- 9. WO2013011402A1 - Gpr 119 modulators - Google Patents [patents.google.com]

- 10. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

Physical and chemical properties of 4-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoro-N-methylbenzylamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical characteristics, experimental protocols for its synthesis and analysis, and its role in various research and development applications.

Core Physical and Chemical Properties

This compound is a substituted benzylamine (B48309) derivative characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the nitrogen atom. These structural features significantly influence its reactivity and utility as a chemical building block.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 405-66-3 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 180-181 °C (lit.)75 °C at 9 mmHg | [1][2] |

| Density | 1.056 g/mL at 25 °C (lit.)1.05 g/mL | [1][2] |

| Refractive Index (n20/D) | 1.4990 (lit.)1.5 | [1][2] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [2] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | Room temperature or 2-8°C, protect from light, air sensitive | [1] |

Chemical Reactivity and Applications

The presence of a fluorine atom on the benzene (B151609) ring enhances the chemical reactivity of this compound, making it a valuable intermediate in organic synthesis.[1] Its primary applications are in:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex organic molecules, particularly for drugs targeting neurological disorders.[1]

-

Agrochemical Formulations: It is used in the creation of effective pesticides and herbicides.[1]

-

Materials Science: The compound is explored for developing advanced polymers with specific properties like increased thermal stability.[1]

-

Analytical Chemistry: It can act as a reagent in various analytical methods.[1]

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.

3.1. Synthesis via Reductive Amination

This protocol describes a common and efficient method for synthesizing secondary amines from aldehydes.

-

Reaction Principle: 4-Fluorobenzaldehyde (B137897) reacts with methylamine (B109427) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield this compound.

-

Materials:

-

4-Fluorobenzaldehyde

-

Methylamine (40% solution in water)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Hydrochloric acid (for workup, if necessary)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution in an ice bath and slowly add an aqueous solution of methylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Slowly add sodium borohydride (1.5 eq) to the reaction mixture in portions, maintaining the temperature below 20°C.

-

Continue stirring at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous potassium carbonate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

3.2. Purification by Vacuum Distillation

-

Apparatus: A standard distillation apparatus suitable for vacuum distillation.

-

Procedure:

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask.

-

Slowly apply vacuum and gently heat the flask.

-

Collect the fraction that distills at approximately 75 °C at 9 mmHg.

-

The purified product should be a colorless to pale yellow liquid.

-

3.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system.

-

GC Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject 1 µL into the GC.

-

-

GC Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

MS Detection:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Expected Results: The retention time and mass spectrum should be compared to a reference standard for confirmation of identity and purity.

Visualized Workflows and Pathways

Diagram 1: Synthetic Pathway of this compound

Caption: Reductive amination synthesis of this compound.

Diagram 2: Workflow for Application in Drug Discovery

Caption: Role as an intermediate in a typical drug discovery workflow.

References

4-Fluoro-N-methylbenzylamine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 4-Fluoro-N-methylbenzylamine. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can significantly influence the compound's chemical reactivity and biological activity.[1]

Molecular Structure and Properties

This compound is a substituted benzylamine (B48309) with a fluorine atom at the para-position of the benzene (B151609) ring and a methyl group attached to the nitrogen atom of the amine functionality.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [2][3] |

| Molecular Weight | 139.17 g/mol | [2][3][4][5] |

| CAS Number | 405-66-3 | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.056 g/mL at 25 °C | [6] |

| Boiling Point | 180-181 °C | [6] |

| Refractive Index | n20/D 1.4990 | [6] |

| SMILES | CNCc1ccc(F)cc1 | [6] |

| InChI Key | SZJIQLSCDIEJFC-UHFFFAOYSA-N | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of 4-fluorobenzaldehyde (B137897) with methylamine (B109427). This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the reductive amination of aldehydes.

Materials:

-

4-Fluorobenzaldehyde

-

Methylamine (e.g., as a solution in a suitable solvent like THF or as a gas)

-

Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Dichloromethane)

-

Acid catalyst (optional, e.g., Acetic acid)

-

Drying agent (e.g., Anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Solvents for workup and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled aldehyde solution. A slight excess of the amine is typically used.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the complete formation of the N-(4-fluorobenzylidene)methanamine intermediate.

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

If a water-miscible solvent was used, it may need to be removed under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination process for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. This compound 97 405-66-3 [sigmaaldrich.com]

Solubility Profile of 4-Fluoro-N-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-N-methylbenzylamine, a versatile intermediate in pharmaceutical and agrochemical research. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility profile based on the properties of structurally similar compounds and general chemical principles. Furthermore, this guide furnishes a detailed, standardized experimental protocol for the quantitative determination of its solubility in various solvents. Visual workflows and logical diagrams are included to facilitate a deeper understanding of the experimental process and the factors influencing solubility.

Introduction

This compound is a substituted benzylamine (B48309) derivative with a fluorine atom on the phenyl ring. This modification can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug development and chemical synthesis.[1][2] Poor solubility can impede bioavailability, complicate formulation, and affect the reaction kinetics in synthetic processes. This guide aims to provide researchers with a foundational understanding of the expected solubility of this compound and the means to quantify it accurately.

Data Presentation: Qualitative Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public databases. However, based on the known solubility of the parent compound, N-methylbenzylamine, and the influence of fluorination, a qualitative assessment can be made. N-methylbenzylamine is reported to be soluble in organic solvents and possesses limited solubility in water.[3][4][5][6] The presence of a fluorine atom, a highly electronegative substituent, can increase the polarity of the C-F bond but also enhances the compound's overall lipophilicity.[7][8][9] Consequently, this compound is expected to exhibit good solubility in a range of organic solvents and remain sparingly soluble in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amine group can participate in hydrogen bonding, but the bulky, nonpolar benzyl (B1604629) group and the lipophilic fluorine atom limit aqueous solubility. Solubility is expected to be higher in alcohols than in water.[1][2][10] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N and C-F bonds, and the overall nonpolar character of the molecule is compatible with these solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble to Very Soluble | The presence of the benzene (B151609) ring and alkyl groups makes the molecule largely nonpolar, favoring solubility in nonpolar solvents through van der Waals forces. |

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles and data from analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocols: Determination of Thermodynamic Solubility

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is the gold standard.[11][12][13][14][15] This method allows for the determination of the thermodynamic equilibrium solubility.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the supernatant is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the desired solvent. An excess is visually confirmed by the presence of undissolved liquid droplets.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[11][12][14]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow for initial phase separation.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

Caption: Logical relationship of factors affecting solubility.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 5. N Methylbenzylamine [sincerechemicals.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pharmaguru.co [pharmaguru.co]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. improvedpharma.com [improvedpharma.com]

- 20. ptfarm.pl [ptfarm.pl]

The Ascendant Role of Fluorinated Benzylamines in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds has emerged as a cornerstone of modern drug design. This technical guide delves into the multifaceted biological activities of fluorinated benzylamine (B48309) compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used in their evaluation.

The introduction of fluorine into benzylamine structures significantly enhances their pharmacological profiles. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often translate into improved potency, selectivity, and pharmacokinetic properties, making fluorinated benzylamines highly sought-after building blocks in the synthesis of novel therapeutic agents.[2]

Diverse Biological Activities of Fluorinated Benzylamine Derivatives

Fluorinated benzylamine derivatives have demonstrated a broad spectrum of biological activities, with significant therapeutic implications across various disease areas. Notably, they have been extensively investigated as potent enzyme inhibitors and anticancer agents.

Enzyme Inhibition: A Focus on Monoamine Oxidase (MAO)

A significant body of research has focused on the role of fluorinated benzylamines as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[3] Inhibition of MAO-B, in particular, is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine (B1211576) in the brain.[2][4]

Numerous studies have reported the synthesis and evaluation of fluorinated benzylamine derivatives with potent and selective MAO-B inhibitory activity. The quantitative data from several key studies are summarized in the table below.

| Compound/Derivative | Target | Activity (IC₅₀/Kᵢ) | Reference |

| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | IC₅₀ = 0.0053 µM | [4] |

| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | IC₅₀ = 0.023 µM | [4] |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Kᵢ = 94.52 nM | [5] |

| Chiral fluorinated pyrrolidine (B122466) derivative (D5) | MAO-B | IC₅₀ = 0.019 µM | [1] |

Anticancer Properties and Induction of Apoptosis

The anticancer potential of fluorinated benzylamine compounds is another area of intense investigation. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[6][7]

The table below presents a selection of fluorinated compounds and their reported anticancer activities.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 4-fluoroindole derivative (19g) | VEGFR-2 kinase | IC₅₀ = 3.8 nM | [8] |

| Fluorinated pyrazolylbenzimidazole (55b) | A549, MCF-7, HeLa | IC₅₀ = 0.95–1.57 μM | [8] |

| 6-fluoro-benzothiazole (15) | Leukemia THP-1 | IC₅₀ = 1 µM | [7] |

| 5-fluorobenzoxazole (62a) | MCF-7, MDA-468 | GI₅₀ = 0.36, 0.27 µM | [7] |

| 3′-Difluorovinyltaxoids | Drug-resistant cancer cell lines | Potency up to 3 orders of magnitude higher than paclitaxel | [9] |

Mechanisms of Action: Signaling Pathways and Molecular Targets

The biological effects of fluorinated benzylamines are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Monoamine Oxidase Inhibition and Neurotransmitter Regulation

As MAO-B inhibitors, fluorinated benzylamines prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft. This mechanism is central to their therapeutic effect in Parkinson's disease.[2][4]

Anticancer Mechanisms: Apoptosis Induction

In cancer cells, certain fluorinated benzylamine derivatives have been shown to induce apoptosis. This process can be initiated through various signaling cascades, often involving the activation of caspases, a family of proteases that execute programmed cell death. Some compounds have been observed to modulate the expression of key apoptotic proteins like Bcl-2 and BAX, leading to mitochondrial-mediated apoptosis.[10]

Furthermore, some fluorinated compounds have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2, Erk, and Akt pathways.[8]

Experimental Protocols

The evaluation of the biological activity of fluorinated benzylamine compounds relies on a variety of well-established experimental protocols. Below are outlines of key methodologies.

Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can be achieved through several routes. A common method involves the reduction of a corresponding fluorinated benzonitrile (B105546) derivative.

General Procedure for Reduction of Fluorinated Benzonitrile:

-

A fluorine-containing benzonitrile derivative is subjected to a reduction reaction.

-

Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

-

The reaction is typically carried out in an appropriate solvent under controlled temperature and pressure.

-

Following the reaction, the fluorinated benzylamine product is isolated and purified using standard techniques such as distillation or chromatography.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency of compounds against MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate like benzylamine. In the presence of a fluorescent probe and a developer enzyme (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Protocol Outline:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, the test compound at various concentrations, a positive control inhibitor (e.g., selegiline), MAO-B substrate, a fluorescent probe, and a developer enzyme in an appropriate assay buffer.

-

Assay Procedure:

-

Add the test compound, positive control, or buffer (for no-inhibitor control) to the wells of a 96-well plate.

-

Add the MAO-B enzyme solution to each well and pre-incubate.

-

Initiate the reaction by adding a substrate working solution containing the MAO-B substrate, fluorescent probe, and developer enzyme.

-

-

Measurement: Measure the fluorescence intensity kinetically using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated benzylamine compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Conclusion

Fluorinated benzylamine compounds represent a highly valuable class of molecules in drug discovery, with demonstrated efficacy in enzyme inhibition and cancer therapy. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, offer significant advantages in developing potent and selective therapeutic agents. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and improved treatments for a range of human diseases.

References

- 1. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action for 4-Fluoro-N-methylbenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action for derivatives of 4-Fluoro-N-methylbenzylamine, focusing on their activity as inhibitors of monoamine oxidase (MAO), with a pronounced selectivity for the MAO-B isoform. This document provides a comprehensive overview of the structure-activity relationships (SAR), quantitative inhibitory data, detailed experimental methodologies for assessing MAO inhibition, and a visual representation of the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting neurological disorders.

Introduction

Core Mechanism of Action: Selective MAO-B Inhibition

The primary mechanism of action for this compound derivatives is the inhibition of monoamine oxidase B (MAO-B). MAO-B is a mitochondrial outer membrane-bound enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576). By inhibiting MAO-B, these derivatives prevent the breakdown of dopamine, leading to an increase in its synaptic concentration and enhanced dopaminergic neurotransmission. This targeted action is of significant therapeutic interest for conditions characterized by dopamine deficiency, such as Parkinson's disease.

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B by this compound derivatives initiates a cascade of events within the dopaminergic synapse. The following diagram illustrates this signaling pathway.

Quantitative Data on MAO Inhibition

The following tables summarize the in vitro inhibitory activities of various this compound derivatives and related compounds against MAO-A and MAO-B. This data highlights the general preference of this chemical class for the MAO-B isoform.

Table 1: MAO-B Inhibitory Activity of Fluorinated Benzylamine Derivatives and Analogs

| Compound/Derivative | Structure | MAO-B IC50 (µM) | MAO-B Ki (µM) | Reference |

| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | Not directly a 4-FNMB derivative, but a related fluorinated benzyl (B1604629) structure | 0.0053 | - | [1] |

| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Not directly a 4-FNMB derivative, but a related fluorinated benzyl structure | 0.023 | 0.015 | [1] |

| 4-Fluorophenyl N-arylated heliamine derivative (4i) | A complex derivative containing a 4-fluorophenyl group | 13.5 | - | |

| N-Benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | A complex benzylamine derivative | 0.041 | - | |

| 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide | A complex benzylamine derivative | 0.065 | - | |

| 4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane) | N-methyl amine with a benzylphenoxy group | - | 46.0 | [2] |

Table 2: MAO-A Inhibitory Activity and Selectivity of Fluorinated Benzylamine Derivatives and Analogs

| Compound/Derivative | MAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A IC50 / MAO-B IC50) | Reference |

| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | > 40 | > 7547 | [1] |

| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | > 40 | > 1739 | [1] |

| 4-Fluorophenyl N-arylated heliamine derivative (4i) | > 100 | > 7.4 | |

| N-Benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | > 10 | > 243 | |

| 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide | > 10 | > 153 | |

| 4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane) | - | 0.09 (MAO-B Ki / MAO-A Ki) | [2] |

Experimental Protocols

The following section details a generalized protocol for an in vitro monoamine oxidase inhibition assay, a fundamental technique for characterizing the activity of compounds like this compound derivatives.

In Vitro MAO Inhibition Assay (Fluorometric Method)

Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A or MAO-B. The enzyme activity is determined by monitoring the production of a fluorescent product generated from a non-fluorescent substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine (B1673886) for a coupled-enzyme assay or a proprietary non-fluorescent substrate)

-

Horseradish peroxidase (HRP)

-

10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)

-

Hydrogen peroxide (for standard curve)

-

Test compounds (e.g., this compound derivatives)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and reference inhibitors in DMSO.

-

Create a series of dilutions of the test compounds and reference inhibitors in assay buffer.

-

Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer.

-

Prepare a detection reagent solution containing the MAO substrate, HRP, and Amplex Red in assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 2 µL) of the diluted test compound, reference inhibitor, or vehicle (for control wells) to the wells of the 96-well plate.

-

Initiate the reaction by adding the MAO enzyme solution (e.g., 48 µL) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Add the detection reagent solution (e.g., 50 µL) to each well.

-

Incubate the plate at 37°C for another specified time (e.g., 15 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Subtract the background fluorescence (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and screening of this compound derivatives as potential MAO inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the available data for fluorinated benzylamine derivatives and related structures, several key SAR trends can be identified for MAO-B inhibition:

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a common feature in many potent MAO inhibitors. Its position can influence selectivity and potency.

-

N-Alkylation: The N-methyl group is a recurring moiety. The nature and size of the N-substituent can impact the interaction with the active site of the enzyme.

-

Additional Substituents: The introduction of other functional groups on the benzylamine scaffold can significantly modulate activity. For instance, the incorporation of larger, hydrophobic moieties can enhance binding to the hydrophobic cavity of the MAO-B active site.

Conclusion

The collective evidence strongly supports the hypothesis that this compound derivatives act as selective inhibitors of monoamine oxidase B. This mechanism of action, which leads to an increase in synaptic dopamine levels, positions these compounds as promising candidates for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease. Further investigation is warranted to synthesize and evaluate a broader range of derivatives to refine the structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for advancing research in this area.

References

Unveiling 4-Fluoro-N-methylbenzylamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methylbenzylamine is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom onto the benzylamine (B48309) scaffold imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and biological activity. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, detailed experimental protocols for its preparation, and an examination of its known biological relevance, with a focus on its potential interaction with monoamine oxidase enzymes.

While the precise moment of its initial discovery remains somewhat obscure in publicly accessible literature, the emergence of this compound is intrinsically linked to the broader exploration of fluorinated molecules in medicinal chemistry. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century, recognized for its ability to enhance metabolic stability and modulate electronic properties, thereby improving pharmacokinetic and pharmacodynamic profiles. It is within this context of burgeoning interest in organofluorine chemistry that this compound likely first appeared as a valuable synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 405-66-3 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | --- |

| Boiling Point | 180-181 °C (lit.) | [1] |

| Density | 1.056 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4990 (lit.) | [1] |

Synthesis History and Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The two primary methods employed are reductive amination of 4-fluorobenzaldehyde (B137897) and N-alkylation of 4-fluorobenzylamine (B26447) or its derivatives.

Reductive Amination

Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this process involves the reaction of 4-fluorobenzaldehyde with methylamine (B109427) to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

dot

Caption: Reductive amination workflow for this compound synthesis.

N-Alkylation

Another common approach is the N-alkylation of a primary amine. This can be achieved by reacting 4-fluorobenzylamine with a methylating agent or by reacting 4-fluorobenzyl halide with methylamine.

dot

Caption: N-Alkylation workflow for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established methodologies.

Protocol 1: Reductive Amination of 4-Fluorobenzaldehyde

This protocol details the synthesis of this compound hydrochloride via reductive amination, adapted from a procedure published in the Journal of Organic Chemistry.

Materials:

-

4-Fluorobenzaldehyde

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

-

To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and bubble hydrogen chloride gas through the solution until precipitation is complete. Filter the resulting solid and dry under vacuum.

Quantitative Data:

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| 4-Fluorobenzaldehyde | 1.0 | - | >98 |

| Methylamine HCl | 1.2 | - | - |

| NaBH(OAc)₃ | 1.5 | - | - |

| This compound HCl | - | Typically >85 | >98 (after purification) |

Protocol 2: N-Alkylation of 4-Fluorobenzylamine

This protocol describes the synthesis of this compound via the N-methylation of 4-fluorobenzylamine.

Materials:

-

4-Fluorobenzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (B78521) solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure (Eschweiler-Clarke Reaction):

-

To a round-bottom flask, add 4-fluorobenzylamine, formaldehyde, and formic acid.

-

Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation under reduced pressure or silica gel column chromatography.

Quantitative Data:

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| 4-Fluorobenzylamine | 1.0 | - | >98 |

| Formaldehyde | Excess | - | - |

| Formic Acid | Excess | - | - |

| This compound | - | Typically >70 | >97 (after purification) |

Biological Significance and Signaling Pathways

This compound and its derivatives have been investigated for their potential biological activities, with a notable focus on their interaction with monoamine oxidases (MAO). MAOs are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A or MAO-B can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

While direct and extensive studies on the MAO inhibitory activity of this compound itself are not widely published, the structural motif is present in known MAO inhibitors. The presence of the fluorine atom can enhance the binding affinity and selectivity of the molecule for the enzyme's active site. The proposed mechanism of action involves the reversible or irreversible inhibition of MAO, thereby preventing the breakdown of monoamine neurotransmitters.

dot

Caption: Proposed mechanism of MAO inhibition by this compound.

Conclusion

This compound stands as a valuable and versatile building block in the fields of medicinal and materials chemistry. Its synthesis is well-established through robust methods like reductive amination and N-alkylation, allowing for its efficient production for research and development purposes. While its own biological activity profile is still an area of active investigation, its structural similarity to known bioactive molecules, particularly monoamine oxidase inhibitors, suggests a promising avenue for future drug discovery efforts. This technical guide provides a foundational understanding of this important compound, serving as a resource for scientists and researchers aiming to leverage its unique properties in their work. Further exploration into its historical discovery and a more detailed elucidation of its specific biological targets will undoubtedly continue to expand its utility and importance in the scientific landscape.

References

In-Depth Technical Guide to the Safe Handling of 4-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and potential biological effects of 4-Fluoro-N-methylbenzylamine (CAS No. 405-66-3). The information is intended to support its safe use in research and development environments, particularly in the fields of pharmaceuticals and organic synthesis.

Section 1: Chemical and Physical Properties

This compound is a fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of various organic molecules. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 405-66-3 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow or light orange clear liquid | [3] |

| Boiling Point | 180-181 °C | [1] |

| Density | 1.056 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4990 | [1] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |

Section 2: Safety Data and Hazard Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and associated precautionary statements.

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Note: Hazard classifications may vary slightly between suppliers.

Table 2.2: GHS Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or for spill cleanup.[1]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

Spill and Disposal:

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Section 4: Potential Biological Effects and Experimental Protocols

This compound and related compounds are of interest in drug discovery, particularly for their potential to interact with neurological pathways.[3] One area of investigation for similar benzylamine (B48309) derivatives is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[4]

Monoamine Oxidase B (MAO-B) Inhibition

Signaling Pathway:

Caption: Potential inhibitory effect of this compound on MAO-B.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from methods used for screening potential MAO-B inhibitors and can be used to assess the inhibitory activity of this compound.[5][6][7]

1. Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., a proprietary substrate that is converted to a fluorescent product)

-

Developer solution (reacts with a byproduct of the MAO-B reaction to produce a fluorescent signal)

-

Assay buffer

-

Positive control inhibitor (e.g., Selegiline)

-

This compound (test compound)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

2. Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions at 10 times the final desired test concentrations using the assay buffer.

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control).

-

Prepare a working solution of MAO-B enzyme in assay buffer. Add 50 µL of the enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37 °C to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare the MAO-B substrate solution according to the manufacturer's instructions.

-

Add 40 µL of the substrate solution to each well to start the reaction.

-

-

Detection:

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37 °C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cytotoxicity Assessment

Given its hazardous nature, it is important to assess the potential cytotoxicity of this compound, especially in cell lines relevant to its potential applications, such as neuronal cells.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability.

1. Materials and Reagents:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a range of concentrations of this compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Section 5: First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Get medical attention immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-